N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound features a quinazoline moiety linked to a dichlorophenyl group and a thioacetamide functional group, which contributes to its potential therapeutic effects.
This compound can be classified under the broader category of heterocyclic compounds, specifically as a derivative of quinazoline. Its structural uniqueness arises from the incorporation of both a thioether and an acetamide functional group, making it a subject of interest in medicinal chemistry for its potential bioactivity.
The synthesis of N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide typically involves several steps:
These methods allow for the efficient production of N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide in a laboratory setting.
The molecular formula for N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide is . The compound's structure can be represented using various chemical notation systems:
InChI=1S/C16H14Cl2N2OS/c1-10(22)20-16(21)14-8-6-12(18)13(17)7-9-14/h6-9H,1H3,(H,20,21)
ZTHCEHSFTKXHDE-UHFFFAOYSA-N
This structure indicates the presence of two chlorine atoms on the phenyl ring and a thiol group attached to the quinazoline core.
N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide can participate in various chemical reactions:
These reactions expand its utility in synthetic organic chemistry and medicinal applications.
The mechanism of action for N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific biological targets:
These interactions suggest that N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide could be explored further for therapeutic applications.
N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide exhibits several notable physical and chemical properties:
Understanding these properties aids in predicting its behavior in various environments and applications.
N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide has several potential applications in scientific research:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2